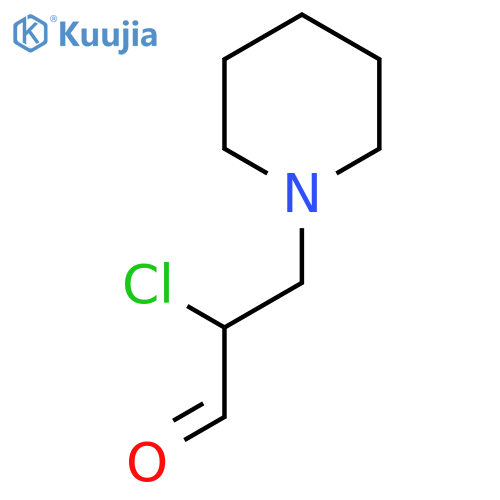Cas no 2306268-70-0 (2-Chloro-3-(piperidin-1-yl)propanal)

2-Chloro-3-(piperidin-1-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(piperidin-1-yl)propanal
- 2306268-70-0
- 2-chloro-3-(1-piperidyl)propanal
-
- インチ: 1S/C8H14ClNO/c9-8(7-11)6-10-4-2-1-3-5-10/h7-8H,1-6H2
- InChIKey: FBMGKLSOGNQXLN-UHFFFAOYSA-N
- SMILES: ClC(C=O)CN1CCCCC1
計算された属性
- 精确分子量: 175.0763918g/mol
- 同位素质量: 175.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 20.3Ų
2-Chloro-3-(piperidin-1-yl)propanal Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97402-500.0mg |
2-chloro-3-(1-piperidyl)propanal |
2306268-70-0 | 95% | 500.0mg |
¥5028.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97402-250.0mg |
2-chloro-3-(1-piperidyl)propanal |
2306268-70-0 | 95% | 250.0mg |
¥3020.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97402-100.0mg |
2-chloro-3-(1-piperidyl)propanal |
2306268-70-0 | 95% | 100.0mg |
¥1886.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97402-1.0g |
2-chloro-3-(1-piperidyl)propanal |
2306268-70-0 | 95% | 1.0g |
¥7543.0000 | 2024-08-03 |
2-Chloro-3-(piperidin-1-yl)propanal 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Back matter
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
2-Chloro-3-(piperidin-1-yl)propanalに関する追加情報
Professional Introduction to Compound with CAS No. 2306268-70-0 and Product Name: 2-Chloro-3-(piperidin-1-yl)propanal
The compound with the CAS number 2306268-70-0 and the product name 2-Chloro-3-(piperidin-1-yl)propanal represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry. The presence of both a chloro substituent and a piperidine moiety makes this molecule a versatile intermediate, facilitating various chemical transformations that are crucial for the synthesis of biologically active agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds, particularly those incorporating piperidine rings. Piperidine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound 2-Chloro-3-(piperidin-1-yl)propanal stands out as a promising candidate in this category due to its ability to serve as a key building block in the synthesis of more complex molecules. Its structural features allow for facile functionalization at multiple sites, enabling chemists to design and develop new therapeutic agents with tailored pharmacological profiles.
One of the most compelling aspects of 2-Chloro-3-(piperidin-1-yl)propanal is its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in the preparation of compounds that interact with enzymes such as kinases and proteases, which are often implicated in cancer progression. The chloro group on the aldehyde functionality provides a handle for further derivatization via nucleophilic substitution reactions, while the piperidine ring contributes to the molecule's solubility and bioavailability. These characteristics make it an attractive scaffold for medicinal chemists seeking to develop novel drug candidates.
Recent advancements in computational chemistry have further highlighted the potential of 2-Chloro-3-(piperidin-1-yl)propanal as a pharmacophore. Molecular modeling studies have revealed that this compound can adopt multiple conformations that are conducive to binding with biological targets. Specifically, the piperidine ring can engage in hydrogen bonding interactions with polar residues in protein active sites, while the aldehyde group can form coordination bonds with metal ions or participate in Schiff base formation. These interactions are critical for achieving high affinity and selectivity in drug design.
The synthesis of 2-Chloro-3-(piperidin-1-yl)propanal itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve multi-step organic transformations starting from readily available precursors such as 1-bromopropane and piperidine derivatives. However, recent innovations have focused on more efficient and sustainable synthetic routes, including catalytic processes that minimize waste and energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bond between the chloro-substituted aldehyde and the piperidine ring with high efficiency.
Another area of interest is the exploration of 2-Chloro-3-(piperidin-1-yl)propanal in combinatorial chemistry and library synthesis. By employing techniques such as split-pool synthesis or microreactor systems, researchers can generate vast libraries of derivatives for high-throughput screening. This approach has been particularly valuable in identifying lead compounds with enhanced potency and reduced toxicity. The flexibility offered by this compound's structure allows for rapid diversification of chemical space, enabling medicinal chemists to explore new therapeutic avenues efficiently.
The pharmacological evaluation of derivatives derived from 2-Chloro-3-(piperidin-1-yl)propanal has yielded promising results in preclinical studies. Several analogs have demonstrated significant activity against disease models without exhibiting notable side effects at therapeutic doses. These findings underscore the importance of this compound as a starting point for further drug development efforts. Moreover, its compatibility with modern synthetic techniques makes it an ideal candidate for industrial-scale production once optimal formulations are established.
In conclusion, 2-Chloro-3-(piperidin-1-yl)propanal (CAS No. 2306268-70-0) represents a cornerstone in contemporary pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in synthesizing biologically active compounds has opened new doors for therapeutic innovation across multiple disease areas. As research continues to uncover new applications and synthetic strategies for this compound, its significance is expected to grow even further within the chemical biology community.
2306268-70-0 (2-Chloro-3-(piperidin-1-yl)propanal) Related Products
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 21160-87-2(L-Glutamic acid-)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
